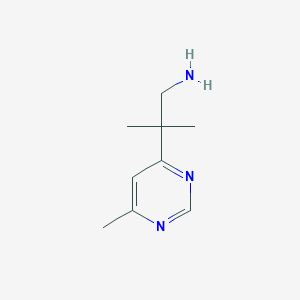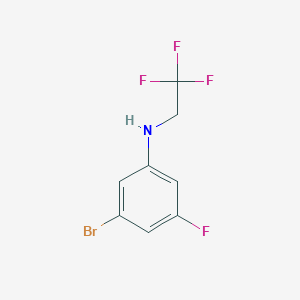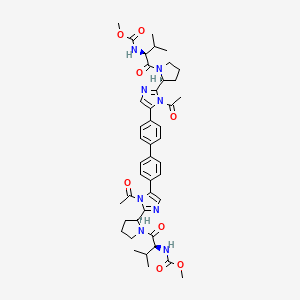
beta-Sitosterol 3-Tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Sitosterol 3-Tosylate: is a derivative of beta-sitosterol, a phytosterol commonly found in plants. Beta-sitosterol is structurally similar to cholesterol and is known for its potential health benefits, including reducing cholesterol levels and supporting prostate health . The tosylate group, derived from p-toluenesulfonic acid, is often used in organic synthesis as a good leaving group, facilitating various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-sitosterol 3-tosylate typically involves the tosylation of beta-sitosterol. This process includes the reaction of beta-sitosterol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve the same tosylation reaction, optimized for scale. This might include the use of continuous flow reactors to improve efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-sitosterol 3-tosylate can undergo various chemical reactions, primarily due to the presence of the tosylate group, which is a good leaving group. The compound can participate in:
Nucleophilic Substitution Reactions: The tosylate group can be replaced by nucleophiles such as halides, amines, or alkoxides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tert-butanol, and sodium methoxide (NaOMe) in methanol.
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are typically used.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include beta-sitosterol derivatives with halides, ethers, or amines.
Elimination Reactions: The major product is usually an alkene derivative of beta-sitosterol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-sitosterol 3-tosylate is used as an intermediate in the synthesis of various bioactive compounds. Its reactivity makes it valuable in organic synthesis for creating complex molecules .
Biology and Medicine: Research into beta-sitosterol and its derivatives, including this compound, has shown potential in reducing cholesterol levels, supporting prostate health, and exhibiting anti-inflammatory properties .
Industry: In the food industry, beta-sitosterol is used as a food additive to reduce cholesterol absorption. Its derivatives, including this compound, may find applications in developing functional foods and nutraceuticals .
Wirkmechanismus
Beta-sitosterol 3-tosylate exerts its effects primarily through its structural similarity to cholesterol. It competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body . Additionally, beta-sitosterol has been shown to modulate inflammatory pathways, which may contribute to its health benefits .
Vergleich Mit ähnlichen Verbindungen
Campesterol: Another phytosterol with similar cholesterol-lowering properties.
Stigmasterol: Known for its anti-inflammatory and cholesterol-lowering effects.
Uniqueness: Beta-sitosterol 3-tosylate is unique due to the presence of the tosylate group, which enhances its reactivity in chemical synthesis. This makes it a valuable intermediate for creating a variety of bioactive compounds .
Eigenschaften
Molekularformel |
C36H56O3S |
|---|---|
Molekulargewicht |
568.9 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H56O3S/c1-8-27(24(2)3)12-11-26(5)32-17-18-33-31-16-13-28-23-29(39-40(37,38)30-14-9-25(4)10-15-30)19-21-35(28,6)34(31)20-22-36(32,33)7/h9-10,13-15,24,26-27,29,31-34H,8,11-12,16-23H2,1-7H3/t26-,27-,29+,31+,32-,33+,34+,35+,36-/m1/s1 |
InChI-Schlüssel |
NNNQQJYPSLYJBA-UNKKZNOASA-N |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)C5=CC=C(C=C5)C)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B13432007.png)



![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13432032.png)



![4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B13432051.png)
![[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B13432054.png)
![1-{3-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13432060.png)

